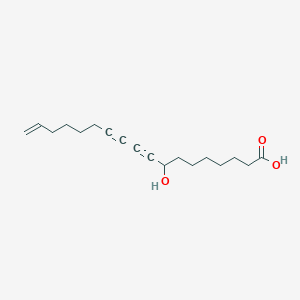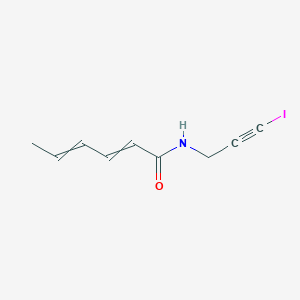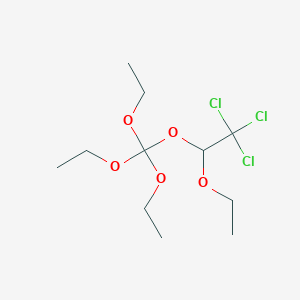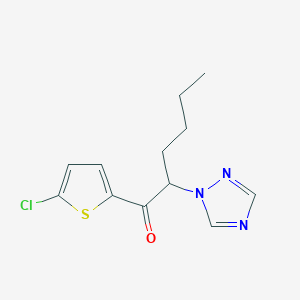
1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one is a synthetic organic compound that features a chlorothiophene ring and a triazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Chlorothiophene Ring: Starting with a thiophene derivative, chlorination can be achieved using reagents like thionyl chloride.
Attachment of the Hexanone Chain: This can be done through a Friedel-Crafts acylation reaction, where the chlorothiophene reacts with a hexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Triazole Ring: The final step might involve a cyclization reaction where a suitable precursor reacts with hydrazine and an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms, such as alcohols or amines.
Substitution: Substituted derivatives where the chlorine atom is replaced by another group.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)pentan-1-one
- 1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)butan-1-one
Uniqueness
1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one is unique due to its specific combination of functional groups and chain length, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
63093-80-1 |
|---|---|
Fórmula molecular |
C12H14ClN3OS |
Peso molecular |
283.78 g/mol |
Nombre IUPAC |
1-(5-chlorothiophen-2-yl)-2-(1,2,4-triazol-1-yl)hexan-1-one |
InChI |
InChI=1S/C12H14ClN3OS/c1-2-3-4-9(16-8-14-7-15-16)12(17)10-5-6-11(13)18-10/h5-9H,2-4H2,1H3 |
Clave InChI |
ZBXZTRLBRRCRBQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)C1=CC=C(S1)Cl)N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14508326.png)
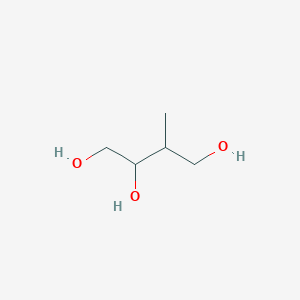

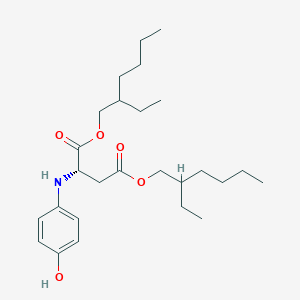
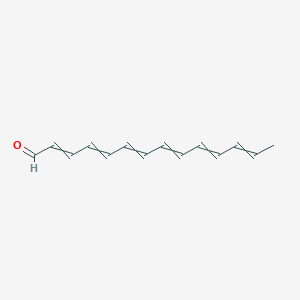
![Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane](/img/structure/B14508352.png)
![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)

